Chemical structure and molecular weight of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate
Chemical structure and molecular weight of ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate
The following technical guide details the structural, physicochemical, and synthetic profile of Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate .
Molecular Scaffold for 7-Deazapurine & Pyrrolopyrimidine Synthesis [1][2]
Executive Summary
Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate (C₈H₉N₃O₂) is a highly functionalized pyrrole intermediate used primarily in the synthesis of fused heterocyclic systems.[1][2] Its specific substitution pattern—featuring an amino group at C3, a cyano group at C4, and an ester at C2—makes it a "privileged scaffold" for constructing pyrrolo[2,3-d]pyrimidines (7-deazapurines), which are bioisosteres of purine bases found in DNA/RNA and kinase inhibitors (e.g., Janus kinase inhibitors).
Unlike its more common 5-methyl analog (derived from the Gewald reaction of acetoin/acetoacetate), this 5-unsubstituted variant offers a steric profile that mimics natural purines more closely, allowing for specific binding in enzyme pockets where C5-substitution would cause steric clash.
Physicochemical Characterization
The following data represents the calculated and experimentally derived properties for the 5-unsubstituted isomer.
| Property | Value | Technical Note |
| IUPAC Name | Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate | - |
| Molecular Formula | C₈H₉N₃O₂ | - |
| Molecular Weight | 179.18 g/mol | Monoisotopic Mass: 179.0695 |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow.[3] |
| Melting Point | 178–182 °C (Decomposes) | Higher than 5-methyl analogs due to stacking. |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and non-polar solvents. |
| pKa (Calculated) | Pyrrole NH: ~16.5; Aniline NH₂: ~3.5 | Weakly basic amine; acidic pyrrole NH. |
| Lipinski Rule of 5 | Compliant | MW <500, LogP ~0.8, HBD=2, HBA=4. |
Structural Isomerism Alert
Researchers must distinguish this target from two common isomers often mislabeled in commercial catalogs:
-
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate: The standard Gewald product (CAS 74455-30-4).
-
Ethyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate: Derived from different cyclization kinetics.
Synthetic Methodology
The synthesis of the 5-unsubstituted core requires a specific Thorpe-Ziegler Cyclization strategy, avoiding the ketone precursors that lead to 5-alkyl substitution.
Core Protocol: The Orthoformate-Glycine Route
This route uses readily available glycine ethyl ester and malononitrile. It proceeds through an enaminonitrile intermediate which undergoes base-catalyzed ring closure.
Reagents
-
A: Glycine ethyl ester hydrochloride (1.0 eq)
-
B: Triethyl orthoformate (1.2 eq)
-
C: Malononitrile (1.0 eq)
-
D: Sodium ethoxide (NaOEt) or DBU (Base catalyst)
-
Solvent: Ethanol (anhydrous)
Step-by-Step Workflow
-
Formylation: Reflux Glycine ethyl ester (A) with Triethyl orthoformate (B) to generate the intermediate Ethyl N-(ethoxymethylene)glycinate.
-
Exchange: Add Malononitrile (C) to the mixture. The active methylene of malononitrile displaces the ethoxy group, forming Ethyl N-(2,2-dicyanovinyl)glycinate.
-
Cyclization (Thorpe-Ziegler):
-
Workup: Neutralize with dilute HCl/Acetic acid to pH 7. Precipitate the product with ice water. Recrystallize from Ethanol/DMF.
Reaction Pathway Diagram
The following diagram illustrates the carbon flow and ring closure mechanism.
Caption: Stepwise construction of the pyrrole core via enaminonitrile intermediate cyclization.
Reactivity & Applications in Drug Design
The molecule is a "push-pull" alkene system embedded in an aromatic ring. The electron-donating amino group at C3 and the electron-withdrawing ester (C2) and cyano (C4) groups create distinct reactivity zones.
A. Pyrrolo[2,3-d]pyrimidine Formation (7-Deazapurines)
This is the primary application. Reaction with formamide or urea bridges the C3-amino and C2-ester groups.
-
Reagent: Formamide / Formic Acid (Cyclocondensation).
-
Product: 4-Hydroxypyrrolo[2,3-d]pyrimidine-5-carbonitrile.
-
Significance: This scaffold mimics the Adenine core of ATP, making it a critical pharmacophore for Kinase Inhibitors (e.g., JAK, BTK inhibitors).
B. Hydrolysis & Decarboxylation[6]
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Acidic Hydrolysis: Converts the C4-cyano group to a carboxylic acid or amide.
-
Saponification: Hydrolyzes the C2-ester to the free acid, which can be decarboxylated (thermal) to yield 3-amino-4-cyanopyrrole (unstable).
Functional Reactivity Map
Caption: Functional group reactivity logic for medicinal chemistry derivatization.
Analytical Validation (QC Standards)
To validate the synthesis of the correct isomer (5-H vs. 5-methyl), the following spectral signatures are definitive.
Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz)
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δ 11.8 - 12.2 ppm (br s, 1H): Pyrrole NH (Exchangeable with D₂O).
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δ 7.4 - 7.6 ppm (s, 1H): C5-H . Critical diagnostic peak. (Absence indicates 5-substituted impurity).
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δ 5.8 - 6.2 ppm (br s, 2H): C3-NH₂ (Amino protons).
-
δ 4.2 ppm (q, 2H) & 1.3 ppm (t, 3H): Ethyl ester group.
Infrared Spectroscopy (FT-IR)
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3400–3300 cm⁻¹: Primary amine stretching (doublet) + Pyrrole NH.
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2210–2220 cm⁻¹: C≡N stretch (Sharp, strong).
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1680–1700 cm⁻¹: C=O stretch (Conjugated ester).
Mass Spectrometry (LC-MS)
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ESI+: [M+H]⁺ = 180.2 m/z.
-
Fragmentation: Loss of ethanol (-46) is a common fragmentation pathway.
References
-
Synthesis of Pyrrole-2-carboxylates: Bi, X., et al. "Silver-Catalyzed Isocyanide-Alkyne Cycloaddition: A Route to Polysubstituted Pyrroles." Journal of Organic Chemistry, 2016.
- Thorpe-Ziegler Mechanism: Gewald, K. "Heterocyclen aus CH-aziden Nitrilen." Zeitschrift für Chemie, 1961.
-
7-Deazapurine Applications: Seela, F., & Peng, X. "Pyrrolo[2,3-d]pyrimidine Glycosides." Current Protocols in Nucleic Acid Chemistry, 2005.
-
Reaction of Aminomalononitrile: "Reactions of aminomalononitrile with electrophiles." Journal of Molecular Evolution, 1975.[6]
Sources
- 1. 74455-26-8|Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1038697-86-7|Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | 97336-41-9 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of aminomalononitrile with electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
